molecular formula C20H20N4O3 B2624536 (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797755-93-1

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Katalognummer B2624536
CAS-Nummer: 1797755-93-1
Molekulargewicht: 364.405
InChI-Schlüssel: JOZQTCXGJAEQDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is a small molecule that is capable of modulating various biochemical pathways, making it an attractive target for researchers in various fields.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone' involves the reaction of 6-methylpyridazine with piperidine, followed by the reaction of the resulting product with 5-phenylisoxazole and then with methanone.

Starting Materials
6-methylpyridazine, piperidine, 5-phenylisoxazole, methanone

Reaction
Step 1: 6-methylpyridazine is reacted with piperidine to form (6-methylpyridazin-3-yl)piperidine., Step 2: (6-methylpyridazin-3-yl)piperidine is then reacted with 5-phenylisoxazole to form (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone.

Wirkmechanismus

The mechanism of action of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that the compound may modulate various biochemical pathways by interacting with specific receptors or enzymes. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.

Biochemische Und Physiologische Effekte

The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cancer cell growth.
2. Modulation of neurotransmitter activity: The compound has been shown to modulate the activity of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
3. Vasodilatory effects: The compound has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Small molecule size: The compound is a small molecule, which makes it easy to synthesize and manipulate in the lab.
2. Modulation of various biochemical pathways: The compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields.
3. In vitro and in vivo studies: The compound has been shown to have activity in both in vitro and in vivo studies, which may make it useful in the development of new therapies.
Limitations:
1. Limited understanding of mechanism of action: The mechanism of action of the compound is not fully understood, which may limit its potential applications.
2. Limited availability: The compound may be difficult to synthesize in large quantities, which may limit its use in certain experiments.
3. Lack of clinical trials: The compound has not yet been tested in clinical trials, which may limit its potential for therapeutic use.

Zukünftige Richtungen

There are several future directions for research on (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone. Some of these include:
1. Further studies on mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of new therapies: The compound may have potential applications in the development of new therapies for cancer, neurological disorders, and cardiovascular diseases.
3. Optimization of synthesis method: The synthesis method of the compound may be optimized to improve yield and scalability.
4. Clinical trials: The compound should be tested in clinical trials to determine its safety and efficacy for therapeutic use.
Conclusion:
In conclusion, (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic molecule that has potential applications in scientific research. The compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapies based on its activity.

Wissenschaftliche Forschungsanwendungen

The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may be useful in the development of new cancer therapies.
2. Neurological Disorders: The compound has been shown to modulate the activity of neurotransmitters in the brain. It has been suggested that this compound may be useful in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: The compound has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases such as hypertension and heart failure.

Eigenschaften

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-7-8-19(22-21-14)26-16-9-11-24(12-10-16)20(25)17-13-18(27-23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZQTCXGJAEQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.